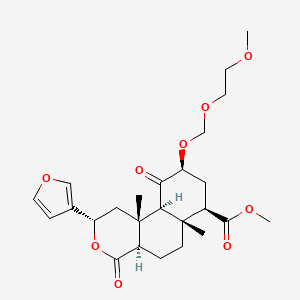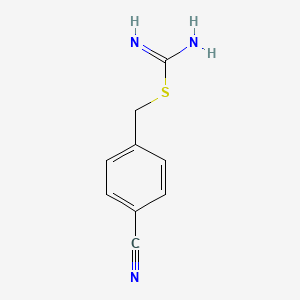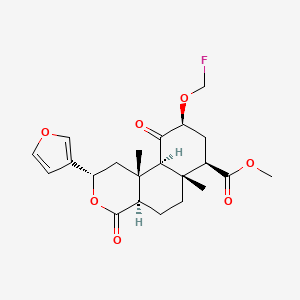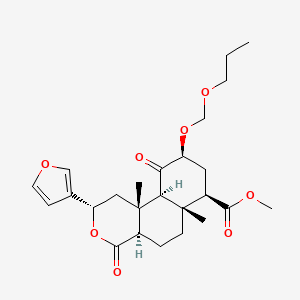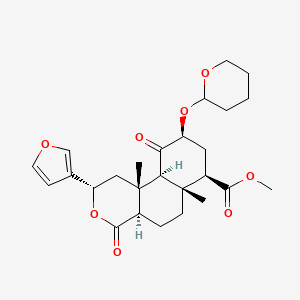
salvinorin B tetrahydropyran-2-yl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salvinorin B tetrahydropyran-2-yl ether is a derivative of salvinorin A, a naturally occurring compound found in the plant Salvia divinorum. This compound has been modified to enhance its pharmacological properties, particularly its interaction with kappa-opioid receptors. This compound has shown potential in preclinical studies for its anti-cocaine and analgesic effects .
Preparation Methods
The synthesis of Salvinorin B tetrahydropyran-2-yl ether involves the modification of salvinorin A. One common method includes the reaction of salvinorin B with tetrahydropyran-2-yl ether under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is formed. Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
Salvinorin B tetrahydropyran-2-yl ether undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying kappa-opioid receptor agonists.
Biology: Research has shown its potential in modulating neurotransmitter release and uptake.
Medicine: Preclinical studies indicate its effectiveness in reducing drug-seeking behavior and providing analgesic effects with minimal side effects.
Industry: Its unique properties make it a candidate for developing new therapeutic agents
Mechanism of Action
The compound exerts its effects primarily through the activation of kappa-opioid receptors. This activation leads to a decrease in dopamine release and an increase in dopamine reuptake via the regulation of the dopamine transporter. These actions contribute to its anti-cocaine and analgesic effects. The molecular targets and pathways involved include the kappa-opioid receptor and the dopamine transporter .
Comparison with Similar Compounds
Salvinorin B tetrahydropyran-2-yl ether is compared with other derivatives of salvinorin A, such as ethoxymethyl ether Salvinorin B. While both compounds interact with kappa-opioid receptors, Salvinorin B tetrahydropyran-2-yl ether has shown fewer side effects and greater potency in reducing drug-seeking behavior. Similar compounds include:
Properties
Molecular Formula |
C26H34O8 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-9-(oxan-2-yloxy)-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C26H34O8/c1-25-9-7-16-24(29)34-19(15-8-11-31-14-15)13-26(16,2)22(25)21(27)18(12-17(25)23(28)30-3)33-20-6-4-5-10-32-20/h8,11,14,16-20,22H,4-7,9-10,12-13H2,1-3H3/t16-,17-,18-,19-,20?,22-,25-,26-/m0/s1 |
InChI Key |
QFGJOBZLFYQWNI-UBPYUYODSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OC4CCCCO4)C)C5=COC=C5 |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC4CCCCO4)C)C5=COC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



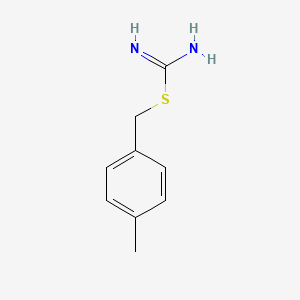
![4-Bromo-N-[4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-benzenesulfonamide](/img/structure/B10853075.png)
![2-[(4-Bromophenyl)methyl]isothiourea](/img/structure/B10853082.png)
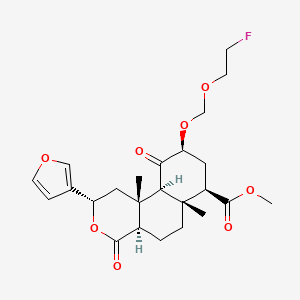

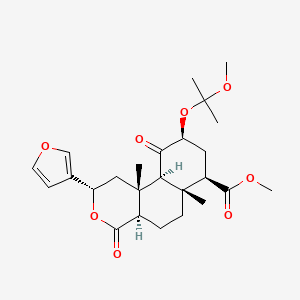
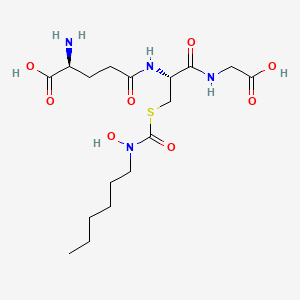
![5-Amino-2-[[2-[[2-[[(4-bromophenyl)-hydroxyphosphoryl]methyl]-3-[3-[4-(3-chlorophenyl)phenyl]-1,2-oxazol-5-yl]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10853111.png)
